3-Amino-2-bromo-5-methylpyridine
Overview
Description
3-Amino-2-bromo-5-methylpyridine is a compound that can be associated with various chemical reactions and has potential applications in different fields such as medicinal chemistry and materials science. Although the provided papers do not directly discuss 3-Amino-2-bromo-5-methylpyridine, they provide insights into closely related compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves halogenated intermediates, as seen in the electrocatalytic carboxylation of 2-amino-5-bromopyridine to produce 6-aminonicotinic acid . The process avoids the use of volatile and toxic solvents, highlighting a trend towards more environmentally friendly synthetic methods. Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of regioselective reactions to introduce substituents at specific positions on the pyridine ring . These methods could potentially be adapted for the synthesis of 3-Amino-2-bromo-5-methylpyridine.
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds such as 2-Amino-3-bromo-5-nitropyridine and 3-and 4-amino-2-bromopyridine have been studied using density functional theory (DFT) methods . These studies provide detailed information on the equilibrium geometry and electronic distribution within the molecules, which are crucial for understanding the reactivity and interaction of 3-Amino-2-bromo-5-methylpyridine with other molecules.
Chemical Reactions Analysis
The reactivity of halogenated pyridines is well-documented, with 2-amino-5-bromopyridine serving as a precursor for various substituted pyridines . The palladium-catalyzed amination of 2-bromo-5-fluoropyridine demonstrates the versatility of halogenated pyridines in cross-coupling reactions, which could be relevant for the functionalization of 3-Amino-2-bromo-5-methylpyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be inferred from quantum mechanical calculations and spectroscopic studies. For instance, the vibrational frequencies, HOMO-LUMO energies, and other electronic properties of 2-Amino-3-bromo-5-nitropyridine provide insights into the stability and reactivity of the molecule . The thermodynamic properties and non-linear optical (NLO) behavior of such compounds are also of interest for material science applications . These properties are likely to be relevant for 3-Amino-2-bromo-5-methylpyridine as well.
Scientific Research Applications
Supramolecular Assembly
- Scientific Field : Chemistry
- Summary of Application : 3-Amino-2-bromo-5-methylpyridine (ABMP) was used to construct a supramolecular assembly with 2,4-dihydroxybenzoic acid (DHB) through hydrogen bonding interactions .
- Methods of Application : The structure of the molecular salt was determined by single-crystal X-ray crystallography. The synthesized salt was further elucidated by optical, Fourier transform infrared, and nuclear magnetic resonance spectroscopic studies .
- Results or Outcomes : The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The compound is thermally stable up to 210 °C .
Synthesis of Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 3-Amino-2-bromo-5-methylpyridine can be used to synthesize various derivatives .
- Methods of Application : The compound can be prepared from 2-amino-3-methylpyridine, via bromination .
- Results or Outcomes : Some of the derivatives that can be synthesized include 5-bromo-2-chloro-3-methylpyridine .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of Application : 3-Amino-2-bromo-5-methylpyridine can be used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Methods of Application : The compound is synthesized from 2-fluoro-4-methylpyridine. This method avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes : The synthesized inhibitors have potential therapeutic applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
Preparation of Cardiovascular Agents
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 2-Bromo-5-methylpyridine, which can be synthesized from 3-Amino-2-bromo-5-methylpyridine, is used for the preparation of cardiovascular agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The synthesized cardiovascular agents could potentially be used in the treatment of various cardiovascular diseases .
Synthesis of 2-Azidopyridine 1-Oxide
- Scientific Field : Organic Chemistry
- Summary of Application : 3-Amino-2-bromo-5-methylpyridine can be used to synthesize 2-azidopyridine 1-oxide .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The synthesized 2-azidopyridine 1-oxide could potentially be used in various chemical reactions .
Synthesis of Ethyl-3,6-Dibromo-8-Methylimidazo[1,2-a]pyridine-2-Carboxylate
- Scientific Field : Organic Chemistry
- Summary of Application : 3-Amino-2-bromo-5-methylpyridine can be used to synthesize ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The synthesized ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate could potentially be used in various chemical reactions .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCHVONAOTFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494245 | |
Record name | 2-Bromo-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-5-methylpyridine | |
CAS RN |
34552-14-2 | |
Record name | 2-Bromo-5-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34552-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.